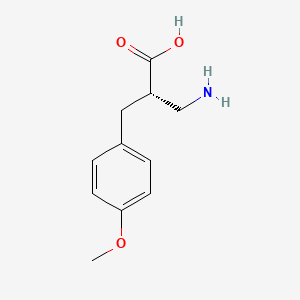

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Description

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a chiral β-amino acid derivative characterized by a propanoic acid backbone with an amino group at position 3 and a 4-methoxybenzyl substituent at position 2. The (S)-configuration at the chiral center defines its stereochemical properties, which are critical for interactions in biological systems.

For example, methoxy-substituted analogs are noted for their roles in inhibiting SARS-CoV-2 main protease (Mpro) , highlighting the pharmacological relevance of such moieties.

Propriétés

Formule moléculaire |

C11H15NO3 |

|---|---|

Poids moléculaire |

209.24 g/mol |

Nom IUPAC |

(2S)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 |

Clé InChI |

DFKAWZDMKJDTFC-VIFPVBQESA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C[C@@H](CN)C(=O)O |

SMILES canonique |

COC1=CC=C(C=C1)CC(CN)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with a suitable reagent like hydroxylamine.

Reduction: The nitrile is then reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

Chiral Resolution: The racemic mixture is resolved using chiral acids or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium hydride or other strong bases.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its structural similarity to natural amino acids allows it to interact with biological systems in unique ways.

Medicine

Medically, (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological and metabolic disorders.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in β-Amino Acid Chemistry

Several β-amino acids with varying substituents and stereochemical configurations have been synthesized and characterized (Table 1). Key comparisons include:

Table 1: Comparison of (S)-3-Amino-2-(4-methoxybenzyl)propanoic Acid with Structural Analogs

Key Observations:

Synthesis and Stability: High yields (>95%) are achieved for Boc-protected analogs like (S)-5, suggesting that protective groups enhance synthetic efficiency . The target compound’s synthesis may benefit from similar strategies. Thermal decomposition temperatures for β-amino acids in cluster around 280–285°C, likely due to shared backbone instability under heat .

Biological Activity: Methoxy-substituted compounds (e.g., compound 60 in ) exhibit potent protease inhibition, implying that the 4-methoxybenzyl group in the target compound could enhance binding affinity to enzymatic pockets . BMAA (), a neurotoxic analog, demonstrates how substituent variation (methylamino vs. methoxybenzyl) drastically alters bioactivity and pharmacokinetics.

Functional Group Impact :

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which may affect the compound’s metabolic half-life compared to tert-Boc-protected analogs .

Activité Biologique

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid, a chiral amino acid, has garnered attention due to its structural similarity to neurotransmitters, particularly glutamate. This similarity suggests potential roles in modulating neurotransmission and offers avenues for research into various biological applications. This article delves into the compound's biological activities, synthesis methods, and implications for pharmaceutical development.

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : Approximately 211.25 g/mol

- Structure : Contains a methoxybenzyl group attached to the alpha carbon of the propanoic acid backbone.

Neurotransmission Modulation

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is believed to influence neurotransmitter release and receptor activity, making it a candidate for research into neurological disorders. Its structural characteristics allow it to interact with glutamate receptors, potentially affecting synaptic plasticity and cognitive functions.

Antioxidant Properties

Recent studies indicate that compounds structurally related to (S)-3-amino-2-(4-methoxybenzyl)propanoic acid exhibit significant antioxidant activities. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Research has shown that derivatives of (S)-3-amino-2-(4-methoxybenzyl)propanoic acid can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have demonstrated the ability to reduce viability in A549 non-small cell lung cancer cells significantly. The most promising candidates in related studies achieved over 50% reduction in cell viability at specific concentrations .

Synthesis Methods

Various synthetic routes have been developed to produce (S)-3-amino-2-(4-methoxybenzyl)propanoic acid. These methods typically involve:

- Chiral Resolution : Utilizing chiral catalysts or resolving agents to obtain the desired enantiomer.

- Functional Group Modification : Altering the methoxy or benzyl groups to enhance solubility and biological activity.

- Peptide Coupling : Employing solid-phase peptide synthesis techniques for integrating this amino acid into larger peptide structures .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (S)-3-amino-2-(4-methoxybenzyl)propanoic acid on neuronal cell cultures subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that (S)-3-amino-2-(4-methoxybenzyl)propanoic acid derivatives exhibited varying degrees of anticancer activity against A549 cells. Notably, one derivative showed an IC50 value of approximately 11 μM, comparable to standard chemotherapeutics like doxorubicin .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid | C₁₁H₁₅NO₃ | Neurotransmission modulation, antioxidant |

| (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid | C₁₁H₁₅NO₃ | Enhanced solubility, potential anticancer |

| (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₃ | Reference standard for activity comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.